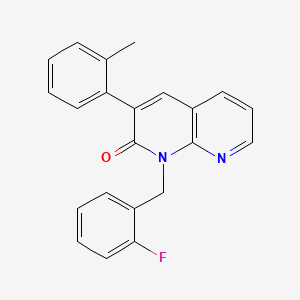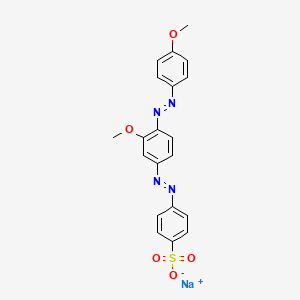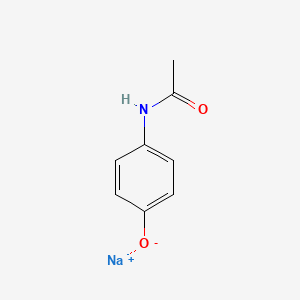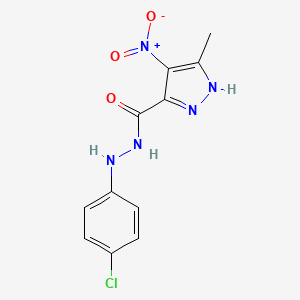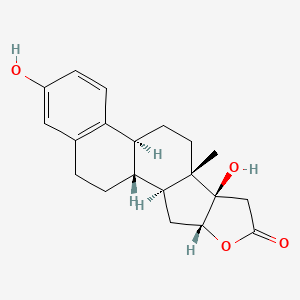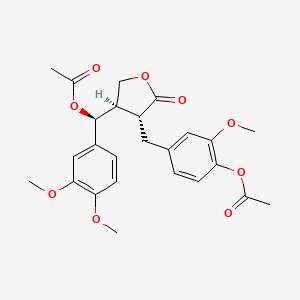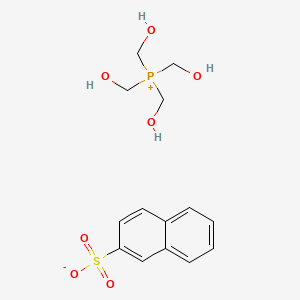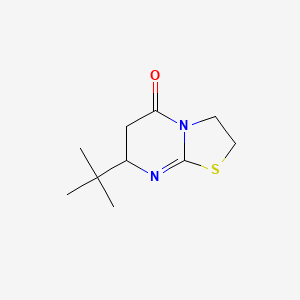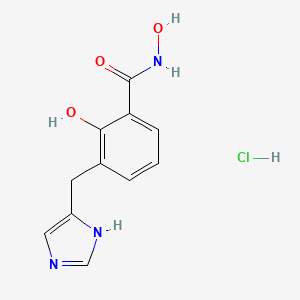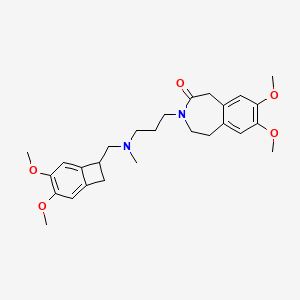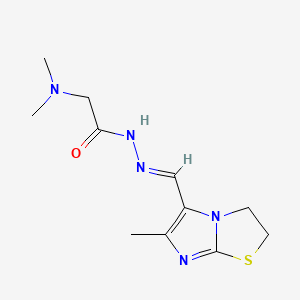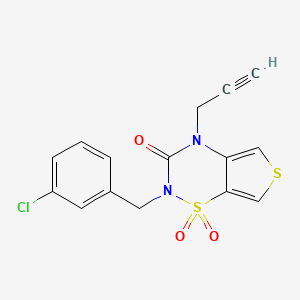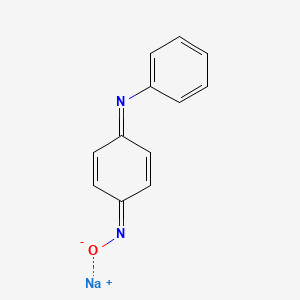
2,5-Cyclohexadien-1-one, 4-(phenylimino)-, oxime, sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Phenylimino)cyclohexa-2,5-dien-1-one oxime, sodium salt is a chemical compound with the molecular formula C12H9N2NaO. It is known for its unique structure, which includes a phenyl group attached to an imino group, a cyclohexa-2,5-dien-1-one core, and an oxime functional group. This compound is often used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Phenylimino)cyclohexa-2,5-dien-1-one oxime, sodium salt typically involves the reaction of 4-(Phenylimino)cyclohexa-2,5-dien-1-one with hydroxylamine in the presence of a sodium base. The reaction is carried out under controlled conditions to ensure the formation of the oxime derivative. The general reaction scheme is as follows:
Starting Material: 4-(Phenylimino)cyclohexa-2,5-dien-1-one
Reagent: Hydroxylamine
Base: Sodium hydroxide
Solvent: Ethanol or water
Temperature: Room temperature to 50°C
Reaction Time: 2-4 hours
The product is then purified using recrystallization or chromatography techniques to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of 4-(Phenylimino)cyclohexa-2,5-dien-1-one oxime, sodium salt follows a similar synthetic route but on a larger scale. The process involves the use of large reactors, automated control systems, and efficient purification methods to ensure consistent quality and yield. The reaction conditions are optimized to maximize the production rate while minimizing waste and energy consumption.
Análisis De Reacciones Químicas
Types of Reactions
4-(Phenylimino)cyclohexa-2,5-dien-1-one oxime, sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine group.
Substitution: The phenyl group can undergo electrophilic substitution reactions.
Condensation: The oxime group can participate in condensation reactions to form imines or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogens or nitrating agents in the presence of catalysts.
Condensation: Aldehydes or ketones in the presence of acid or base catalysts.
Major Products
The major products formed from these reactions include quinone derivatives, amines, substituted phenyl derivatives, and imines. These products have various applications in organic synthesis and material science.
Aplicaciones Científicas De Investigación
4-(Phenylimino)cyclohexa-2,5-dien-1-one oxime, sodium salt has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to form various derivatives and intermediates.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-(Phenylimino)cyclohexa-2,5-dien-1-one oxime, sodium salt involves its interaction with molecular targets and pathways. The oxime group can form hydrogen bonds with biological molecules, affecting their structure and function. The phenyl group can participate in π-π interactions with aromatic residues in proteins, influencing their activity. The compound’s ability to undergo redox reactions also plays a role in its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(Phenylimino)cyclohexa-2,5-dien-1-one
- 4-(Phenylimino)cyclohexa-2,5-dien-1-one oxime
- 4-(Phenylimino)cyclohexa-2,5-dien-1-one oxime, potassium salt
Uniqueness
4-(Phenylimino)cyclohexa-2,5-dien-1-one oxime, sodium salt is unique due to its sodium salt form, which enhances its solubility in water and other polar solvents. This property makes it more versatile in various chemical reactions and applications compared to its non-salt counterparts.
Propiedades
Número CAS |
63451-40-1 |
|---|---|
Fórmula molecular |
C12H9N2NaO |
Peso molecular |
220.20 g/mol |
Nombre IUPAC |
sodium;4-N-oxido-1-N-phenylcyclohexa-2,5-diene-1,4-diimine |
InChI |
InChI=1S/C12H10N2O.Na/c15-14-12-8-6-11(7-9-12)13-10-4-2-1-3-5-10;/h1-9,15H;/q;+1/p-1 |
Clave InChI |
ZSLQKRMXHKNROC-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C=C1)N=C2C=CC(=N[O-])C=C2.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


